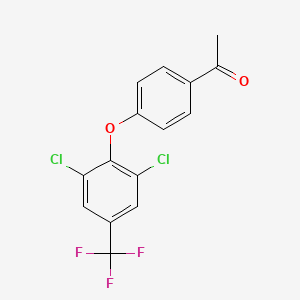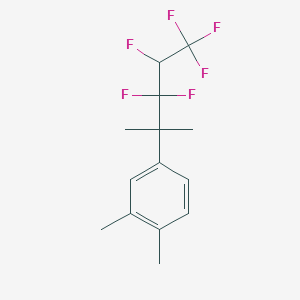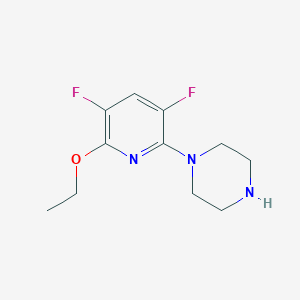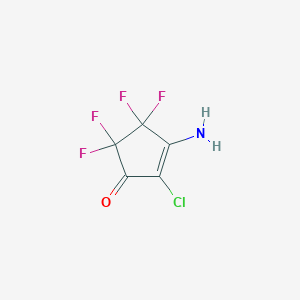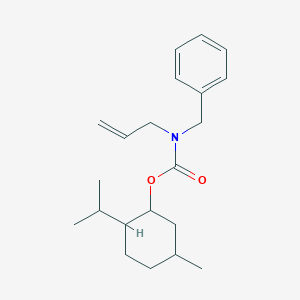
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate (IPMBC) is a synthetic compound that has been studied for its potential applications in scientific research. IPMBC has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has been explored.
Scientific Research Applications
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate has been studied for its potential applications in scientific research. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties, and it has been used as a potential inhibitor of the enzyme acetylcholinesterase. It has also been used as a potential inhibitor of the enzyme lipoxygenase, and as a potential inhibitor of the enzyme cyclooxygenase-2.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate is not yet fully understood. However, it is believed that this compound binds to the active site of the enzyme acetylcholinesterase, inhibiting its activity. It is also believed that this compound binds to the active sites of the enzymes lipoxygenase and cyclooxygenase-2, inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have antimicrobial, anti-inflammatory, and antioxidant properties. It has also been found to have an inhibitory effect on the activity of the enzymes acetylcholinesterase, lipoxygenase, and cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
The use of 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound to synthesize, and it is relatively stable. Furthermore, it has been found to have a variety of biochemical and physiological effects, making it a potentially useful tool for scientific research. However, there are some limitations to using this compound in laboratory experiments. It is not yet fully understood how this compound works, and further research is needed to better understand its mechanism of action.
Future Directions
There are several potential future directions for the use of 2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate in scientific research. Further research could be done to better understand its mechanism of action and to explore its potential applications in other areas of research. Additionally, further research could be done to explore the potential of this compound as an inhibitor of other enzymes. Finally, further research could be done to explore the potential of this compound as an anti-inflammatory and antioxidant agent.
Synthesis Methods
2-Isopropyl-5-methylcyclohexyl N-benzyl-N-vinylcarbamate can be synthesized via a two-step method. The first step involves reacting 2-isopropyl-5-methylcyclohexanol with benzyl chloride in the presence of an acid catalyst to form 2-isopropyl-5-methylcyclohexyl benzyl chloride. The second step involves reacting the resulting intermediate with N-vinylcarbamate in the presence of a base catalyst to form this compound.
properties
IUPAC Name |
(5-methyl-2-propan-2-ylcyclohexyl) N-benzyl-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO2/c1-5-13-22(15-18-9-7-6-8-10-18)21(23)24-20-14-17(4)11-12-19(20)16(2)3/h5-10,16-17,19-20H,1,11-15H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDAQNTVIJCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)N(CC=C)CC2=CC=CC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



